molecular formula C13H14N2O3 B3165731 5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid CAS No. 902937-61-5

5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid

Cat. No.: B3165731
CAS No.: 902937-61-5
M. Wt: 246.26 g/mol
InChI Key: LAGDKFVCJSUZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C13H14N2O3 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

ER to Synapse Trafficking of NMDA Receptors

Research has focused on the molecular mechanisms involved in the trafficking of NMDA receptors from the endoplasmic reticulum to synaptic sites. This process is crucial for synaptic plasticity and brain function. Abnormalities in NMDA receptor function are linked to psychiatric and neurological diseases, highlighting the importance of understanding these molecular mechanisms (Horak, Petralia, Kaniaková, & Sans, 2014).

Chlorogenic Acid: Pharmacological Review

Chlorogenic acid, a phenolic compound, has been studied for its wide range of biological and pharmacological effects. These include antioxidant, anti-inflammatory, and neuroprotective activities, among others. Its role in modulating lipid and glucose metabolism suggests potential therapeutic applications in metabolic disorders (Naveed et al., 2018).

Indazole Derivatives: Therapeutic Applications

Indazole derivatives, featuring a benzene ring fused to a pyrazole, exhibit a broad spectrum of biological activities. Recent patents have highlighted their potential in developing novel therapeutic agents for cancer, inflammation, and neurodegenerative disorders, among others (Denya, Malan, & Joubert, 2018).

Jasmonic Acid and Its Derivatives: Medicinal Chemistry

Jasmonic acid and its derivatives have been explored for their biological activities and potential as drugs and prodrugs. The review covers the synthesis, usage, and therapeutic roles of these plant stress hormones, offering insights into future research directions (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Oxazolone Compounds: Biological Significance

The review on oxazolone moieties discusses their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Various synthetic routes for oxazolones highlight their importance in drug development (Kushwaha & Kushwaha, 2021).

Properties

IUPAC Name

5-(3-methylindazol-1-yl)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-10-5-2-3-6-11(10)15(14-9)12(16)7-4-8-13(17)18/h2-3,5-6H,4,7-8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGDKFVCJSUZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC=CC=C12)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid
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5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid
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5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid
Reactant of Route 4
5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid
Reactant of Route 5
5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid
Reactant of Route 6
5-(3-methyl-1H-indazol-1-yl)-5-oxopentanoic acid

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